Welcome to the BenchChem Online Store!
molecular formula C12H9Cl B164846 3-Chlorobiphenyl CAS No. 2051-61-8

3-Chlorobiphenyl

Cat. No. B164846
M. Wt: 188.65 g/mol
InChI Key: NMWSKOLWZZWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04423234

Procedure details

In a manner similar to Example 1, the reaction of 3-chloroaniline (38.3 g, 0.30 mole) with t-butyl nitrite (46.4 g, 0.45 mole) in the presence of copper powder (15.0 g, 0.24 mole) and 4Å molecular sieves (powdered, 15.0 g) in benzene (1650 ml) produced 3-chloro[1,1'-biphenyl] (38.4 g, 67.6% yield, bp 96°/0.15 mm) as an oil. When the experiment was repeated the yield was 65.7%
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
1650 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N(OC(C)(C)C)=O.[CH:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>[Cu]>[Cl:1][C:2]1[CH:3]=[C:4]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
38.3 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
46.4 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
1650 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
copper
Quantity
15 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38.4 g
YIELD: PERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.